N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide is a complex organic compound characterized by its unique structural features. The molecular formula of this compound is CHClNO, and it has a molecular weight of approximately 286.76 g/mol. The presence of various functional groups, including the chloro, cyano, and hydroxyl groups, contributes to its potential reactivity and biological activity. This compound is part of a broader class of oxamides, which are known for their diverse applications in medicinal chemistry and agriculture.
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
The synthesis of N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide can be achieved through several methods:
These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes.
N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has potential applications in various fields:
Interaction studies involving N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide focus on its binding affinities with biological targets such as enzymes and receptors. Preliminary studies could include:
These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.
When comparing N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide with similar compounds, several notable examples arise:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
N'-(4-Chlorophenyl)-N,N-dimethylacetamide | Contains a dimethylacetamide group | Known for analgesic properties |
N'-(3-Chlorophenyl)-N-(2-hydroxyethyl)acetamide | Hydroxyethyl substituent | Exhibits anti-inflammatory activity |
N'-(5-Bromo-2-cyanophenyl)-N-(3-hydroxypropyl)oxamide | Bromine substitution instead of chlorine | Potentially different reactivity patterns |
The uniqueness of N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide lies in its specific combination of functional groups that may confer distinct biological activities not present in other compounds.
This comprehensive overview illustrates the multifaceted nature of N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide, highlighting its potential significance in scientific research and application across various fields.